Cas no 2548981-06-0 (4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile)

4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile is a specialized organic compound featuring a diazepane core functionalized with a cyclopropanesulfonyl group and a fluorobenzonitrile moiety. This structure imparts unique physicochemical properties, making it valuable in medicinal chemistry and pharmaceutical research. The cyclopropanesulfonyl group enhances metabolic stability, while the fluorobenzonitrile moiety contributes to selective binding interactions. The compound's modular design allows for further derivatization, facilitating structure-activity relationship studies. Its well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for applications in drug discovery, particularly in targeting receptors or enzymes where sulfonyl and nitrile functionalities are critical. The fluorine substitution further optimizes electronic and steric properties for improved bioactivity.
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile structure
2548981-06-0 structure
Product name:4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
CAS No:2548981-06-0
MF:C16H20FN3O2S
MW:337.412305831909
CID:5311444
PubChem ID:154583438

4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
    • 2548981-06-0
    • F6752-2980
    • AKOS040723724
    • 4-[[4-(Cyclopropylsulfonyl)hexahydro-1H-1,4-diazepin-1-yl]methyl]-3-fluorobenzonitrile
    • Inchi: 1S/C16H20FN3O2S/c17-16-10-13(11-18)2-3-14(16)12-19-6-1-7-20(9-8-19)23(21,22)15-4-5-15/h2-3,10,15H,1,4-9,12H2
    • InChI Key: ZVGREPFJLHGSTJ-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(CN2CCCN(S(C3CC3)(=O)=O)CC2)C(F)=C1

Computed Properties

  • Exact Mass: 337.12602622g/mol
  • Monoisotopic Mass: 337.12602622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 72.8Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 485.6±55.0 °C(Predicted)
  • pka: 5.46±0.10(Predicted)

4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6752-2980-30mg
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
2548981-06-0
30mg
$178.5 2023-09-07
Life Chemicals
F6752-2980-10μmol
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
2548981-06-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6752-2980-5mg
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
2548981-06-0
5mg
$103.5 2023-09-07
Life Chemicals
F6752-2980-50mg
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
2548981-06-0
50mg
$240.0 2023-09-07
Life Chemicals
F6752-2980-5μmol
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
2548981-06-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6752-2980-20mg
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
2548981-06-0
20mg
$148.5 2023-09-07
Life Chemicals
F6752-2980-40mg
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
2548981-06-0
40mg
$210.0 2023-09-07
Life Chemicals
F6752-2980-100mg
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
2548981-06-0
100mg
$372.0 2023-09-07
Life Chemicals
F6752-2980-20μmol
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
2548981-06-0
20μmol
$118.5 2023-09-07
Life Chemicals
F6752-2980-2mg
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
2548981-06-0
2mg
$88.5 2023-09-07

Additional information on 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile

Comprehensive Overview of 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile (CAS No. 2548981-06-0)

4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile (CAS No. 2548981-06-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of diazepane derivatives, which are known for their versatility in drug design and development. The presence of a cyclopropanesulfonyl group and a fluorobenzonitrile moiety enhances its reactivity and binding affinity, making it a promising candidate for further investigation.

In recent years, the scientific community has shown growing interest in sulfonamide-containing compounds like 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile, owing to their broad-spectrum biological activities. Researchers are particularly intrigued by its potential role in modulating enzyme activity and receptor interactions, which could pave the way for novel treatments in areas such as central nervous system (CNS) disorders and inflammatory diseases. The compound's fluorinated aromatic ring also contributes to its metabolic stability, a critical factor in drug development.

The synthesis of 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile involves multi-step organic reactions, including sulfonylation and alkylation processes. Advanced techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to ensure its purity and structural integrity. These methods align with the increasing demand for high-purity intermediates in the pharmaceutical industry, where precision and reproducibility are paramount.

From an SEO perspective, users frequently search for terms like "diazepane derivatives in drug discovery", "fluorobenzonitrile applications", and "cyclopropanesulfonyl group reactivity". These queries reflect the compound's relevance in cutting-edge research. Additionally, the rise of AI-driven drug discovery has spurred interest in how such compounds can be optimized using machine learning algorithms to predict their pharmacokinetic properties.

Another hot topic is the compound's potential in targeted therapy, especially in the context of personalized medicine. Its modular structure allows for modifications that could tailor its activity to specific biological targets, addressing unmet medical needs. This aligns with the broader trend of precision medicine, where compounds like 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile play a pivotal role.

In conclusion, 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile (CAS No. 2548981-06-0) represents a fascinating area of research with immense potential. Its structural complexity and functional diversity make it a valuable subject for scientists exploring new frontiers in medicinal chemistry and therapeutic development. As research progresses, this compound may emerge as a key player in the next generation of bioactive molecules.

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